(3S,4S)-3-aminopiperidin-4-ol dihydrochloride
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Overview
Description
(3S,4S)-3-aminopiperidin-4-ol dihydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-aminopiperidin-4-ol dihydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidinone derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and application .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-aminopiperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(3S,4S)-3-aminopiperidin-4-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (3S,4S)-3-aminopiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another piperidine derivative with similar structural features but different functional groups.
(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine: A fluorinated analogue with distinct chemical properties.
Uniqueness
(3S,4S)-3-aminopiperidin-4-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H14Cl2N2O |
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Molecular Weight |
189.08 g/mol |
IUPAC Name |
(3S,4S)-3-aminopiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1 |
InChI Key |
SJLRDSYIJUETQL-RSLHMRQOSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)N.Cl.Cl |
Canonical SMILES |
C1CNCC(C1O)N.Cl.Cl |
Origin of Product |
United States |
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